molecular formula C6H6N2 B11771043 1,6-Dihydropyrrolo[2,3-b]pyrrole CAS No. 58326-34-4

1,6-Dihydropyrrolo[2,3-b]pyrrole

Cat. No.: B11771043
CAS No.: 58326-34-4
M. Wt: 106.13 g/mol
InChI Key: CGRCTJNCJNTKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dihydropyrrolo[2,3-b]pyrrole is a nitrogen-containing heterocyclic compound with a unique structure that includes a pyrrole ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydropyrrolo[2,3-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,6-Dihydropyrrolo[2,3-b]pyrrole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dihydropyrrolo[2,3-b]pyrrole is unique due to its specific ring fusion and electronic properties, which make it suitable for applications in photochemistry and materials science. Its derivatives also show promising biological activities, making it a versatile compound for various research fields.

Properties

CAS No.

58326-34-4

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

1,6-dihydropyrrolo[2,3-b]pyrrole

InChI

InChI=1S/C6H6N2/c1-3-7-6-5(1)2-4-8-6/h1-4,7-8H

InChI Key

CGRCTJNCJNTKKL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.